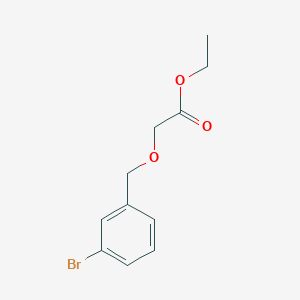

Ethyl 3-bromobenzyloxyacetate

説明

Ethyl 3-bromobenzyloxyacetate is an ester derivative featuring a brominated benzyloxy group attached to an acetate backbone. For example, the synthesis of (E)-ethyl 3-(3-bromophenyl) derivatives involves condensation reactions between brominated aromatic aldehydes (e.g., 3-bromobenzaldehyde) and ethyl cyanoacetate in ethanol with triethylamine as a catalyst . Similarly, benzyloxy-containing compounds, such as 4-(benzyloxy)-3-phenethoxybenzaldehyde, are synthesized via nucleophilic substitution using Cs₂CO₃ as a base in dimethylformamide (DMF) . These methods suggest that Ethyl 3-bromobenzyloxyacetate likely forms through alkylation or esterification of a bromobenzyl alcohol precursor under basic conditions.

The bromine substituent at the 3-position of the benzyl group introduces significant steric and electronic effects, making the compound a valuable intermediate in pharmaceuticals, agrochemicals, and organic synthesis. Its electron-withdrawing nature enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to non-halogenated analogs.

特性

分子式 |

C11H13BrO3 |

|---|---|

分子量 |

273.12 g/mol |

IUPAC名 |

ethyl 2-[(3-bromophenyl)methoxy]acetate |

InChI |

InChI=1S/C11H13BrO3/c1-2-15-11(13)8-14-7-9-4-3-5-10(12)6-9/h3-6H,2,7-8H2,1H3 |

InChIキー |

WLIQDDLZGHDRHA-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)COCC1=CC(=CC=C1)Br |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

The structural and functional attributes of Ethyl 3-bromobenzyloxyacetate are compared below with three analogous esters: Ethyl (3-trifluoromethylbenzoyl)acetate , Ethyl 3-bromo-2-(bromomethyl)propionate , and (E)-Ethyl 3-(3-bromophenyl)acrylate . Key differences in substituents, reactivity, and applications are highlighted.

Table 1: Structural and Functional Comparison

Key Findings :

Electronic Effects :

- The 3-bromobenzyloxy group in Ethyl 3-bromobenzyloxyacetate exerts strong electron-withdrawing effects, facilitating nucleophilic aromatic substitution. In contrast, the 3-trifluoromethyl group in Ethyl (3-trifluoromethylbenzoyl)acetate combines electron withdrawal with high lipophilicity, making it advantageous in drug design .

- Dual bromine substituents in Ethyl 3-bromo-2-(bromomethyl)propionate increase electrophilicity, enabling efficient alkylation reactions .

Synthetic Conditions: Ethyl 3-bromobenzyloxyacetate and (E)-Ethyl 3-(3-bromophenyl)acrylate share similar precursors (3-bromobenzaldehyde) but differ in reaction pathways. The latter is synthesized via Knoevenagel condensation in ethanol , while benzyloxy-containing analogs require stronger bases (e.g., Cs₂CO₃) and polar aprotic solvents like DMF .

Safety and Handling :

- Brominated esters, including Ethyl 3-bromobenzyloxyacetate, pose risks similar to Ethyl Bromoacetate (a lacrimator and skin irritant) due to reactive alkyl halide moieties . Proper handling (e.g., PPE, fume hoods) is critical.

Applications :

- Ethyl 3-bromobenzyloxyacetate serves as a versatile intermediate in medicinal chemistry, whereas Ethyl (3-trifluoromethylbenzoyl)acetate is prioritized in kinase inhibitor synthesis . Ethyl 3-bromo-2-(bromomethyl)propionate finds niche use in polymer chemistry due to its dual reactive sites .

Table 2: Reaction Conditions and Yields (Hypothetical Data)

Q & A

Q. Table 1: Key Reaction Parameters for Synthesis Optimization

Q. Table 2: Spectroscopic Signatures for Structural Confirmation

| Functional Group | ¹H NMR (δ, ppm) | IR (cm⁻¹) |

|---|---|---|

| Ester (–COOEt) | 1.3 (t, CH₃), 4.1 (q, CH₂) | 1730–1750 (C=O) |

| Aromatic C–Br | 7.2–7.5 (m, Ar–H) | 550–600 (C–Br) |

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。